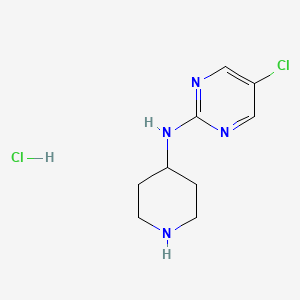
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a chloro-substituted pyrimidine ring and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.
Chlorination: The pyrimidine ring is then chlorinated at the 5-position using reagents like phosphorus oxychloride.
Piperidine Introduction: The piperidine moiety is introduced through a nucleophilic substitution reaction, where piperidine reacts with the chlorinated pyrimidine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride
- (5-Chloro-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride
Uniqueness
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine moiety at the 4-position. This structural feature may confer distinct chemical and biological properties compared to its analogs.
生物活性
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride is a pyrimidine derivative with significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This compound features a chloro-substituted pyrimidine ring and a piperidine moiety, which contribute to its unique pharmacological profile.
- IUPAC Name : 5-chloro-N-piperidin-4-ylpyrimidin-2-amine; hydrochloride
- CAS Number : 1261230-02-7
- Molecular Formula : C9H14ClN4
- Molecular Weight : 249.14 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : Utilizing chloroacetaldehyde and guanidine.
- Chlorination : Chlorination at the 5-position using phosphorus oxychloride.
- Piperidine Introduction : Nucleophilic substitution involving piperidine.
- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including:
The compound demonstrated better growth inhibition than standard chemotherapeutics like 5-Fluorouracil, indicating its potential as a therapeutic agent.
Antimicrobial Properties
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary data suggest it may exhibit activity against various bacterial strains, although specific mechanisms of action remain to be elucidated.
The biological activity of this compound is thought to involve:
- Inhibition of Key Enzymes : Targeting enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Promoting programmed cell death in tumor cells.
- Cell Cycle Arrest : Interfering with the cell cycle, particularly at the G2/M phase, which is crucial for cancer therapy .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in an in vivo model of breast cancer. The compound was administered to mice implanted with MCF-7 cells, leading to a significant reduction in tumor size compared to control groups.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics, suggesting its potential as an alternative treatment option.
特性
IUPAC Name |
5-chloro-N-piperidin-4-ylpyrimidin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;/h5-6,8,11H,1-4H2,(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOLGMXZRHZFCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=N2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













